Bestatin Methyl Ester

概要

説明

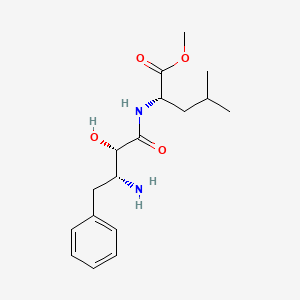

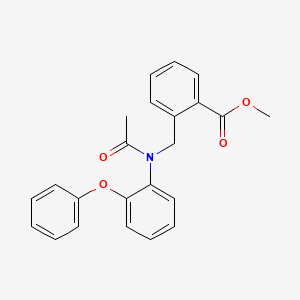

Bestatin methyl ester is a cell-permeable inhibitor of zinc-binding aminopeptidases. It is a derivative of bestatin, which is known for its ability to inhibit cell proliferation and induce apoptosis in both normal and cancer cells . This compound is particularly noted for its enhanced cell permeability compared to bestatin .

科学的研究の応用

Bestatin methyl ester has a wide range of scientific research applications:

Safety and Hazards

将来の方向性

Bestatin Methyl Ester has shown potential in various fields. It has been used in studies for its efficacy as an adjuvant in viral vaccines . It’s also been studied for its potential to improve the efficacy of inactivated foot-and-mouth disease vaccines . Furthermore, it’s being explored as a potential therapeutic in a number of severe and chronic pain syndromes .

準備方法

The synthesis of bestatin methyl ester involves several steps. One common method starts with the amino acid phenylalanine. The key step in the synthesis is the proline-catalyzed hydroxylation of an aldehyde derived from phenylalanine, which incorporates a hydroxyl group at the alpha position of the aldehyde with high diastereoselectivity . This intermediate is then coupled with a dipeptide, followed by global deprotection to yield this compound .

化学反応の分析

Bestatin methyl ester undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can alter the functional groups present in the compound.

Substitution: This reaction involves the replacement of one functional group with another.

類似化合物との比較

Bestatin methyl ester is unique in its enhanced cell permeability compared to bestatin . Similar compounds include:

Bestatin: A less cell-permeable inhibitor of zinc-binding aminopeptidases.

Epibestatin: A diastereomer of bestatin with similar inhibitory properties.

Phebestin: Another derivative of bestatin with modifications to enhance its biological activity.

This compound stands out due to its improved cell permeability, making it more effective in certain biological applications .

特性

IUPAC Name |

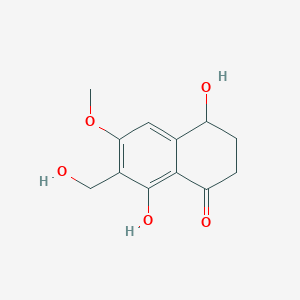

methyl (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-11(2)9-14(17(22)23-3)19-16(21)15(20)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,20H,9-10,18H2,1-3H3,(H,19,21)/t13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNKTWBIPBOGLO-ILXRZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432965 | |

| Record name | Bestatin Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65322-89-6 | |

| Record name | Bestatin Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bestatin Methyl Ester exert its effects on cell growth and differentiation?

A: this compound (BME) primarily acts by inhibiting Zn2+-binding aminopeptidases, specifically puromycin-sensitive aminopeptidase A (PsaA). [] This inhibition disrupts normal cellular processes, leading to a cascade of downstream effects. Research using Dictyostelium discoideum as a model organism revealed that BME treatment resulted in:

- Reduced cell growth rate and division frequency: This suggests interference with essential cellular processes regulated by PsaA during the growth phase. []

- Impaired spore cell differentiation: This implies a role for PsaA in the developmental pathways leading to spore formation. []

- Altered cell fate decisions: Interestingly, overexpression of PsaA itself favored stalk cell differentiation, highlighting the importance of its precise regulation. []

Q2: Can this compound enhance the effectiveness of other anti-cancer therapies?

A: Research suggests that this compound can potentially augment the efficacy of death ligand-induced apoptosis, a mechanism employed by certain anti-cancer therapies. [] Studies using various human solid tumor cell lines demonstrated that while BME alone had minimal impact on cell growth or apoptosis, it significantly enhanced the effects of:

- Agonistic anti-Fas antibody (CH11): This suggests BME might sensitize tumor cells to Fas-mediated apoptosis. []

- Tumor necrosis factor-α (TNF-α): This effect was observed in TNF-α-sensitive cells, indicating a potential synergistic effect in specific cancer types. []

Q3: How does this compound affect macrophage function and what are the implications for Anthrax Lethal Toxin?

A: this compound has been shown to protect macrophages from the cytotoxic effects of Anthrax Lethal Toxin (LT). [] LT typically kills macrophages by activating caspase-1, but this activation requires the degradation of specific cellular proteins through the N-end rule pathway. BME, along with other inhibitors of this pathway, can block LT-mediated caspase-1 activation and ultimately protect the macrophages. []

Q4: Does this compound exhibit any lysosomotropic properties?

A: Studies suggest that this compound, particularly when conjugated to hydrophobic amino acids like phenylalanine, tyrosine, leucine, and proline, exhibits lysosomotropic properties. [] These conjugates were found to:

- Inhibit phagocytosis of immune complexes by macrophages: This suggests interference with the normal engulfment and degradation of foreign particles. []

- Decrease the buoyant density of lysosomes: This indicates an accumulation of the conjugates within lysosomes, potentially altering their function. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,3,5-Tetramethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1241049.png)

![4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-[1,3]oxathiolan-2-yl]-benzoic acid](/img/structure/B1241050.png)

![[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1241051.png)

![(2R,2(1)S)8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-13-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-17-propanoic acid](/img/structure/B1241055.png)

![1-S-[3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241063.png)